
Rifampicin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifampicin-d4, also known as Rifampin-d4, is a deuterium-labeled derivative of rifampicin. Rifampicin is a potent and broad-spectrum antibiotic primarily used to treat bacterial infections such as tuberculosis and leprosy. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rifampicin-d4 typically involves the incorporation of deuterium atoms into the rifampicin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the reaction of rifamycin S with deuterated tert-butylamine in a microreactor. This method involves two reaction steps and one purification step, resulting in a 67% overall yield .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. Continuous flow synthesis in microreactors is often employed to enhance efficiency and reduce costs. This method uses less 1-amino-4-methyl piperazine and achieves a higher overall yield without changing solvents and purification processes between steps .
化学反应分析
Types of Reactions
Rifampicin-d4 undergoes various chemical reactions, including:
Oxidation: Rifampicin can be oxidized to form rifampin quinone.
Reduction: Reduction reactions can convert rifampicin to its reduced form.
Substitution: Substitution reactions can occur at the piperazine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Rifampin quinone.
Reduction: Reduced rifampicin.
Substitution: Various rifampicin derivatives depending on the nucleophile used.
科学研究应用
Rifampicin-d4 has numerous applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of rifampicin.
Biology: Helps in understanding the interaction of rifampicin with biological molecules.
Medicine: Used in clinical studies to monitor the distribution and elimination of rifampicin in the body.
Industry: Employed in the development of new antibiotics and in quality control processes for rifampicin production
作用机制
Rifampicin-d4, like rifampicin, inhibits bacterial DNA-dependent RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This binding prevents the initiation of RNA synthesis, thereby inhibiting bacterial growth. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
相似化合物的比较
Similar Compounds
Isoniazid: Another first-line anti-tuberculosis drug.
Pyrazinamide: Often used in combination with rifampicin for tuberculosis treatment.
Ethambutol: Another antibiotic used to treat tuberculosis.
Uniqueness of Rifampicin-d4
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track the compound in metabolic studies, providing more accurate data on its pharmacokinetics and metabolism compared to non-labeled rifampicin .
生物活性
Rifampicin-d4, the deuterated form of rifampicin, is a potent antibiotic primarily used in the treatment of tuberculosis and other bacterial infections. The incorporation of deuterium into rifampicin alters its pharmacokinetic properties, potentially enhancing its efficacy and reducing side effects. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications.
Overview of this compound
Rifampicin is a broad-spectrum antibiotic effective against various bacterial pathogens, including Mycobacterium tuberculosis. The deuterated version, this compound, serves as a tracer in drug development and research due to the unique properties conferred by deuterium substitution. Research indicates that deuteration can affect the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable compound for studying these effects in clinical settings .
Pharmacokinetics
Absorption and Bioavailability
The bioavailability of this compound is influenced by its deuterated structure. Deuteration may lead to altered absorption rates and distribution profiles compared to non-deuterated rifampicin. A study evaluating the pharmacokinetics of rifampicin reported that deuterated compounds often exhibit improved metabolic stability and longer half-lives .
Clinical Studies
Clinical trials assessing the pharmacokinetic parameters of rifampicin have shown variability in absorption and metabolism among different populations. For example, research involving fixed-dose combinations (FDC) of rifampicin with other antitubercular drugs indicated comparable bioavailability to separate formulations . In these studies, parameters such as peak plasma concentration (Cmax) and area under the curve (AUC) were measured to evaluate efficacy.
Case Studies
-
Hepatotoxicity Assessment
A study focused on the hepatotoxic effects of rifampicin when combined with isoniazid revealed that while rifampicin enhanced isoniazid-induced toxicity in human hepatocytes, this effect was not observed in rat hepatocytes. This suggests species-specific responses to these drugs and highlights the importance of human studies when assessing drug safety . -
Tuberculosis Treatment Outcomes
In a clinical trial involving newly diagnosed pulmonary tuberculosis patients, the administration of a combination therapy including rifampicin resulted in faster sputum conversion rates compared to standard care. This underscores rifampicin's critical role in achieving effective treatment outcomes in tuberculosis management .
Data Tables
Parameter | Rifampicin | This compound | Notes |
---|---|---|---|
Cmax (µg/ml) | 10.2 | TBD | Increased bioavailability observed with piperine |
AUC (µg·h/ml) | 81 | TBD | Enhanced absorption noted in combination therapies |
Half-life (hours) | 2-5 | TBD | Potentially extended due to deuteration |
Hepatotoxicity Risk | Moderate | TBD | Species-specific responses noted |
属性
分子式 |
C43H58N4O12 |
---|---|
分子量 |
827.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1/i17D2,18D2 |
InChI 键 |
JQXXHWHPUNPDRT-NYCIAJJYSA-N |
手性 SMILES |
[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)([2H])[2H])C)[2H] |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。